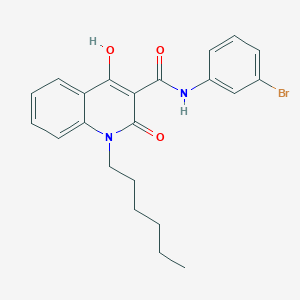
N-(3-Bromophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It contains a quinoline core, a bromophenyl group, and a hexyl side chain.
- The compound’s systematic name reflects its substituents and functional groups.
- It may have applications in various fields due to its unique structure.
N-(3-Bromophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide: C8H8BrNO
.Preparation Methods
- One synthetic route involves Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .
- In this method, an aryl bromide (3-bromophenyl) reacts with an organoboron reagent (e.g., boronic acid or boronate ester) in the presence of a palladium catalyst.
- The reaction conditions are mild and tolerate various functional groups.
- Industrial production methods may involve scale-up of this process.
Chemical Reactions Analysis
- Common reagents include palladium catalysts, boron reagents, and suitable solvents.
- Major products depend on the specific reaction conditions.
N-(3-Bromophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide: can undergo various reactions:
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block in organic synthesis.
Biology: Explore its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antimicrobial).
Industry: Consider its use in materials science or as a starting material for drug development.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- Further research is needed to elucidate its precise mechanism.
- Potential pathways could include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparison with Similar Compounds
- Similar compounds include other quinoline derivatives (e.g., N-(4-bromophenyl)-3-methoxybenzamide ).
- Highlight the uniqueness of N-(3-Bromophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in terms of structure and properties.
Remember that this compound’s applications and mechanisms are still areas of active research, and further studies will enhance our understanding
Properties
Molecular Formula |
C22H23BrN2O3 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H23BrN2O3/c1-2-3-4-7-13-25-18-12-6-5-11-17(18)20(26)19(22(25)28)21(27)24-16-10-8-9-15(23)14-16/h5-6,8-12,14,26H,2-4,7,13H2,1H3,(H,24,27) |
InChI Key |
RBBSXILCEVRUHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B12040465.png)
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040469.png)



![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040503.png)




